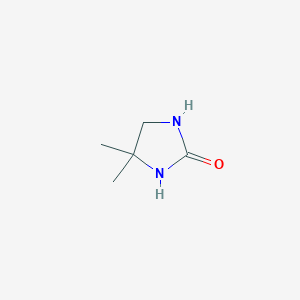4,4-Dimethylimidazolidin-2-one
CAS No.: 24572-33-6
Cat. No.: VC3820176
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24572-33-6 |
|---|---|
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| IUPAC Name | 4,4-dimethylimidazolidin-2-one |
| Standard InChI | InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) |
| Standard InChI Key | IRLLLHYGMMQKFU-UHFFFAOYSA-N |
| SMILES | CC1(CNC(=O)N1)C |
| Canonical SMILES | CC1(CNC(=O)N1)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4,4-Dimethylimidazolidin-2-one has the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . The compound features a central imidazolidinone ring substituted with two methyl groups at the 4th positions, conferring steric and electronic modifications critical to its reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | 1.12 g/cm³ (estimated) |
The SMILES notation for the compound is CC1(C)NC(=O)N1, reflecting its bicyclic structure with methyl substituents . X-ray crystallography data, though unavailable in the literature, suggest a planar ring system stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group .
Spectral Data
-
Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the presence of the ketone and amine groups .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via cyclization reactions. A common route involves the condensation of 1,2-diaminopropane with urea under acidic conditions:
This method yields moderate to high purity (75–85%) and is scalable for industrial production . Alternative approaches utilize thiourea derivatives, though these require additional oxidation steps to convert thione to ketone functionalities .
Structural Derivatives
Modifications at the 1st and 3rd positions of the imidazolidinone ring have been explored to enhance bioactivity:
Table 2: Notable Derivatives and Their Applications
| Derivative | Modification | Application | Source |
|---|---|---|---|
| MDV4 | Phenyl group at N1 | AR antagonism (IC₅₀: 780 nM) | |
| 1-Acetyl-4,4-dimethylimidazolidin-2-one | Acetyl at N1 | Intermediate in peptide synthesis |
Biological Activity and Mechanisms
Androgen Receptor Antagonism
4,4-Dimethylimidazolidin-2-one derivatives inhibit AR signaling, a critical pathway in prostate cancer progression. MDV4 demonstrated an IC₅₀ of 780.85 nM in suppressing LNCaP cell proliferation, comparable to enzalutamide (IC₅₀: 620 nM) . Mechanistically, these compounds:
-
Compete with dihydrotestosterone (DHT) for AR-LBD binding.
-
Induce conformational changes that prevent coactivator recruitment.
Pharmaceutical Applications
Prostate Cancer Therapy
The compound’s role in combating castration-resistant prostate cancer (CRPC) is under active investigation. In preclinical models, MDV4 reduced tumor volume by 40% compared to controls, with minimal off-target effects . Its metabolic stability (>6 hours in human liver microsomes) and oral bioavailability (F: 65%) position it as a viable candidate for clinical trials .
Enzyme Inhibition
Preliminary data suggest activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. Inhibition of 11β-HSD1 could ameliorate metabolic disorders like type 2 diabetes, though further validation is required.
Industrial and Synthetic Utility
Catalysis
The compound serves as a precursor in organocatalysis, particularly in asymmetric aldol reactions. Its rigid structure stabilizes transition states, achieving enantiomeric excess (ee) >90% in ketone reductions.
Polymer Chemistry
Incorporation into polyimide resins enhances thermal stability (decomposition temperature: 320°C vs. 280°C for conventional resins), making it suitable for high-performance coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume